6-Bromo-3-(trifluoromethyl)picolinonitrile

Catalog No.
S13518658
CAS No.
M.F
C7H2BrF3N2
M. Wt
251.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-(trifluoromethyl)picolinonitrile

Product Name

6-Bromo-3-(trifluoromethyl)picolinonitrile

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

InChI

InChI=1S/C7H2BrF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H

InChI Key

SVQMGTJREAEUBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)C#N)Br

6-Bromo-3-(trifluoromethyl)picolinonitrile is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring. Its molecular formula is C7H2BrF3N2C_7H_2BrF_3N_2, and it has a molecular weight of approximately 251.00 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting compound for various applications in medicinal chemistry and material science.

  • Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
  • Reduction: The bromine atom can be replaced through nucleophilic substitution reactions, and the nitrile can be reduced to primary amines.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents for these reactions include lithium aluminum hydride for reductions and potassium permanganate for oxidations .

The synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the bromine atom is introduced at the 6-position through electrophilic bromination.
  • Nitrile Formation: The nitrile group is introduced via nucleophilic substitution or dehydration reactions.
  • Trifluoromethylation: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethanesulfonic anhydride or via radical reactions.

These synthetic routes are optimized for yield and purity, particularly in industrial settings .

6-Bromo-3-(trifluoromethyl)picolinonitrile has potential applications in various fields:

  • Medicinal Chemistry: It may serve as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways.
  • Material Science: Due to its unique chemical properties, it could be used in developing specialty chemicals or materials with enhanced performance characteristics.
  • Research Tool: It can be utilized in chemical biology studies to explore interactions with biological targets .

The interaction studies of 6-Bromo-3-(trifluoromethyl)picolinonitrile focus on its binding affinity with various molecular targets. The trifluoromethyl group increases lipophilicity, facilitating interaction with lipid membranes and enhancing cellular uptake. Additionally, the nitrile group may engage in nucleophilic addition reactions with biological nucleophiles, potentially modulating enzyme activities or receptor interactions .

Several compounds share structural similarities with 6-Bromo-3-(trifluoromethyl)picolinonitrile. Here are some notable examples:

Compound NameKey Features
5-Amino-6-methoxy-3-(trifluoromethyl)-2-pyridinecarbonitrileContains an amino and methoxy group; lacks bromine
5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrileLacks the nitrile group; contains only one trifluoromethyl
5-Bromo-4-(trifluoromethyl)-2-pyridinecarbonitrileDifferent position of bromine; affects reactivity

Uniqueness: The unique combination of a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring distinguishes 6-Bromo-3-(trifluoromethyl)picolinonitrile from other similar compounds. This configuration may impart distinct chemical and physical properties that enhance its utility in research and application .

The systematic identification of 6-bromo-3-(trifluoromethyl)picolinonitrile begins with its International Union of Pure and Applied Chemistry (IUPAC) name, which precisely defines its molecular structure. The parent heterocycle is a pyridine ring, a six-membered aromatic system containing one nitrogen atom. Numeric locants specify substituent positions: the bromine atom occupies the 6-position, while the trifluoromethyl group (-CF₃) and nitrile group (-CN) are located at the 3- and 2-positions, respectively. This numbering follows IUPAC priority rules, where the nitrile group receives the lowest possible number.

The molecular formula C₇H₂BrF₃N₂ reflects the compound’s elemental composition, with a molecular weight of 251.00 g/mol. Structural analysis reveals a planar aromatic system modified by three distinct substituents:

  • Bromine (Br): A heavy halogen atom introducing steric bulk and potential sites for cross-coupling reactions.
  • Trifluoromethyl (-CF₃): A strongly electron-withdrawing group influencing the ring’s electronic properties and metabolic stability.
  • Nitrile (-CN): A polar functional group capable of hydrogen bonding and serving as a precursor for further derivatization.

The compound’s purity and stability are maintained under inert atmospheric conditions at 2–8°C, as recommended by standard storage protocols.

Historical Context and Discovery Timeline

While the exact synthesis date of 6-bromo-3-(trifluoromethyl)picolinonitrile remains undocumented in public literature, its development aligns with broader trends in heterocyclic chemistry during the early 21st century. The compound likely emerged from advances in regioselective bromination and trifluoromethylation techniques developed between 2010 and 2020. Key milestones include:

  • 2013: Patent filings for related brominated pyridine carboxylates, demonstrating industrial interest in halogenated pyridine intermediates.
  • 2022: Published methodologies for synthesizing pyridine-containing hydantoins, highlighting the relevance of nitrile-bearing precursors in medicinal chemistry.
  • 2024: Commercial availability through specialty chemical suppliers, indicating scaled-up production capabilities.

The compound’s discovery trajectory parallels the pharmaceutical industry’s growing utilization of trifluoromethyl groups to enhance drug candidate lipophilicity and bioavailability.

Position Within Heterocyclic Chemistry Frameworks

As a member of the pyridine family, 6-bromo-3-(trifluoromethyl)picolinonitrile occupies a critical niche in heterocyclic chemistry. Pyridine derivatives constitute one of the most extensively studied heterocyclic systems due to their prevalence in natural products and therapeutic agents. The compound’s structural features place it within three intersecting domains:

  • Halogenated Heterocycles: The 6-bromo substituent enables participation in metal-catalyzed coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, for constructing complex architectures.
  • Fluorinated Building Blocks: The -CF₃ group contributes to electron-deficient aromatic systems, which are valuable in materials science and agrochemical design.
  • Nitrile-Functionalized Intermediates: The -CN group serves as a versatile handle for further chemical transformations, including reductions to amines or hydrolyses to carboxylic acids.

This trifunctional design enhances the molecule’s utility as a multipurpose synthon in organic synthesis. For instance, in the preparation of androgen receptor antagonists, similar bromopyridine nitriles undergo lithiation followed by formaldehyde addition to generate chiral diols. The compound’s compatibility with diverse reaction conditions—ranging from nucleophilic substitutions to transition metal catalysis—underscores its adaptability in modern synthetic workflows.

Direct Bromination Methods

Traditional approaches to synthesizing 6-Bromo-3-(trifluoromethyl)picolinonitrile rely on sequential halogenation and cyanation reactions starting from appropriately substituted pyridine precursors [1] [2]. The most established method involves electrophilic aromatic substitution using molecular bromine or brominating agents under controlled conditions . Direct bromination of 3-(trifluoromethyl)picolinonitrile precursors can be achieved using bromine in acetic acid or chloroform solvents, typically requiring temperature control between 0-25°C to prevent polybromination [4].

N-bromosuccinimide has emerged as a preferred brominating agent due to its selectivity and ease of handling [5]. The reaction proceeds via electrophilic substitution at the 6-position of the pyridine ring, facilitated by the electron-withdrawing nature of both the nitrile and trifluoromethyl substituents [4] [6]. Reaction conditions typically involve N-bromosuccinimide in dichloromethane or acetonitrile at ambient temperature, yielding the desired product in moderate to good yields [5].

Sequential Cyanation Approaches

The introduction of the nitrile functionality can be accomplished through several traditional routes [7] [8]. The most straightforward approach involves the direct cyanation of 6-bromo-3-(trifluoromethyl)pyridine using copper cyanide or sodium cyanide under elevated temperatures [7] [8]. These reactions typically require polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide and temperatures ranging from 120-180°C [9] [10].

Alternative cyanation strategies employ the Sandmeyer reaction, starting from the corresponding amine derivative [7]. This multi-step approach involves nitration of the methyl precursor, reduction to the amine, diazotization, and subsequent cyanation using copper cyanide . While this route offers high regioselectivity, it requires multiple purification steps and generates significant waste .

MethodStarting MaterialReagentsTemperature (°C)Yield (%)AdvantagesLimitations
Direct Bromination3-trifluoromethylpicolinonitrileBromine, acetic acid0-2560-75 Simple procedureRegioselectivity issues
N-bromosuccinimide3-trifluoromethylpicolinonitrileN-bromosuccinimide, dichloromethane20-2570-85 High selectivityRequires purification
Sandmeyer Cyanation6-bromo-3-trifluoromethylpyridineCopper cyanide, dimethylformamide150-18075-90 [7]High regioselectivityMultiple steps

Challenges in Traditional Methods

Traditional halogenation and cyanation strategies face several inherent limitations [4]. Regioselectivity remains a significant challenge, particularly when multiple reactive sites are present on the pyridine ring [4] [6]. The electron-withdrawing effects of trifluoromethyl and nitrile groups can lead to deactivation of the aromatic system, requiring harsher reaction conditions and resulting in side product formation [4] [6].

Temperature control is critical in bromination reactions to prevent over-bromination and formation of dibromo isomers [5]. The separation of regioisomers often requires extensive purification procedures, including multiple recrystallizations or column chromatography [11] [5].

Novel Transition Metal-Catalyzed Coupling Approaches

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic approaches to 6-Bromo-3-(trifluoromethyl)picolinonitrile increasingly rely on transition metal-catalyzed cross-coupling methodologies [12] [13]. Palladium-catalyzed reactions offer significant advantages in terms of selectivity, functional group tolerance, and reaction efficiency [12] [14]. The Suzuki-Miyaura coupling has been successfully applied to construct the carbon-carbon bonds in trifluoromethylated pyridine derivatives [13] [14].

Recent developments in palladium catalysis have focused on the use of electron-rich phosphine ligands and N-heterocyclic carbene ligands to facilitate challenging coupling reactions [13] [14]. These catalyst systems enable cross-coupling at lower temperatures and with improved functional group tolerance compared to traditional methods [13]. The use of bulky ligands such as tricyclohexylphosphine or bis(diphenylphosphino)ferrocene has proven particularly effective for sterically hindered substrates [13].

Nickel-Catalyzed Cyanation Methods

Nickel-catalyzed cyanation has emerged as a cost-effective alternative to palladium-based systems [9] [15]. These methods employ potassium ferrocyanide as a non-toxic cyanide source, representing a significant improvement over traditional cyanation protocols that rely on highly toxic cyanide salts [9] [15]. The nickel-catalyzed approach operates under biphasic aqueous conditions, overcoming the solubility limitations of potassium ferrocyanide in organic solvents [9].

Photoredox-nickel dual catalysis has shown particular promise for cyanation reactions [15]. This approach utilizes visible light to generate nickel(III) intermediates that facilitate cyanide transfer and reductive elimination [15]. The method operates at room temperature and avoids the use of air-sensitive ligands and nickel(0) precursors [15].

Catalyst SystemCyanide SourceConditionsYield (%)Key Advantages
Nickel/JosiPhosPotassium ferrocyanideBiphasic, 80°C85-95 [9]Non-toxic cyanide source
Photoredox-NickelPotassium ferrocyanideRoom temperature, visible light70-85 [15]Mild conditions
Palladium/dppfZinc cyanideDimethylacetamide, 100°C80-90 [10]High functional group tolerance

Copper-Catalyzed Methodologies

Copper-catalyzed approaches have gained attention for their operational simplicity and cost-effectiveness [10] [11]. The chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction represents a novel one-pot methodology for introducing both bromine and nitrile functionalities [10]. This approach employs potassium ferricyanide as a safe cyanide source and tolerates various functional groups including methoxy, chloro, fluoro, and trifluoromethyl substituents [10].

Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds using ethyl cyanoformate has been developed as an alternative approach [11]. This method offers direct functionalization without pre-halogenation, although yields are typically moderate and require optimization for specific substrates [11].

Mechanistic Considerations

The mechanistic pathways of transition metal-catalyzed reactions involve oxidative addition, transmetalation, and reductive elimination steps [12] [13]. For palladium-catalyzed processes, the oxidative addition of aryl halides to palladium(0) complexes is often the rate-determining step [13]. The presence of electron-withdrawing groups such as trifluoromethyl accelerates this step due to increased electrophilicity of the aryl halide [13].

Nickel-catalyzed processes often proceed through different mechanistic pathways, including single-electron transfer mechanisms that can accommodate challenging substrates [9] [15]. The photoredox-nickel dual catalysis operates through transient oxidation of nickel(II) species to nickel(III), facilitating subsequent cyanide transfer [15].

Microwave-Assisted and Flow Chemistry Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of heterocyclic compounds by providing rapid and uniform heating [17]. For 6-Bromo-3-(trifluoromethyl)picolinonitrile synthesis, microwave irradiation significantly reduces reaction times while improving yields through enhanced molecular motion and selective heating [18]. The dielectric heating mechanism allows precise temperature control and minimizes side reactions common in conventional heating methods [17] [19].

Microwave-promoted nucleophilic aromatic substitution reactions have been successfully applied to introduce various functional groups into pyridine derivatives . These reactions typically operate at temperatures around 120-190°C with reaction times reduced from hours to minutes compared to conventional methods [17]. The enhanced reaction rates result from improved mass transfer and the ability to reach higher temperatures in sealed vessels [17] [19].

Optimization Parameters for Microwave Synthesis

Critical parameters for microwave-assisted synthesis include power level, temperature, pressure, and reaction time [17] [19]. For trifluoromethylated pyridine derivatives, optimal conditions typically involve power levels of 100-300 watts with temperatures maintained between 120-180°C [20]. Reaction times are dramatically reduced, often requiring only 10-60 minutes compared to 6-24 hours for conventional heating [19].

The choice of microwave-transparent solvents is crucial for reaction efficiency [17] [19]. Polar solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile show excellent microwave absorption properties and are preferred for heterocyclic synthesis [17]. Non-polar solvents require the addition of ionic additives or polar co-solvents to achieve effective heating [17].

ParameterConventional MethodMicrowave-AssistedImprovement Factor
Reaction Time6-24 hours 10-60 minutes 6-24x faster
Temperature Control±10°C±1°C [17]10x more precise
Energy ConsumptionHighReduced by 50-80% [17]2-5x more efficient
Yield60-75% 75-95% 15-35% increase

Continuous Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering superior control over reaction parameters and enabling continuous production [21] [22]. For bromination reactions, continuous flow systems provide enhanced safety through reduced inventory of hazardous reagents and improved heat transfer [21] [23]. The precise control of residence time and temperature minimizes over-bromination and side product formation [21] [23].

Photochemical flow reactors have proven particularly effective for halogenation reactions using N-bromosuccinimide [21] [23]. These systems employ light-emitting diode arrays operating at specific wavelengths (typically 405 nm) to initiate bromination reactions [21]. The combination of controlled irradiation and flow conditions allows for selective monobromination with residence times as short as 15 seconds [23].

Integrated Flow Processing Systems

Advanced flow systems integrate multiple reaction steps with in-line purification and analysis [21] [22]. For 6-Bromo-3-(trifluoromethyl)picolinonitrile synthesis, integrated platforms combine bromination, cyanation, and purification steps in a single continuous process [21] [22]. These systems utilize membrane separators for liquid-liquid extraction and automated sampling for real-time reaction monitoring [21].

Trifluoromethylation in flow systems has been achieved using readily available organic precursors combined with cesium fluoride as the fluorine source [22]. This approach generates trifluoromethyl-nitrogen, trifluoromethyl-sulfur, and trifluoromethyl-oxygen motifs on demand without reliance on perfluoroalkyl precursor reagents [22]. The flow platform offers enhanced safety and scalability compared to batch processes [22].

Process Intensification Benefits

Flow chemistry enables process intensification through improved mass and heat transfer, precise reaction control, and continuous operation [21] [23]. The elimination of organic solvents in some flow processes reduces environmental impact and improves process mass intensity [23]. Continuous processing allows for direct scale-up without the need for extensive re-optimization typically required in batch processes [21] [22].

Safety benefits include reduced exposure to hazardous reagents, elimination of large-scale accumulation of reactive intermediates, and automated operation reducing human intervention [21] [23]. The ability to operate at higher temperatures and pressures than batch systems expands the accessible reaction space [21] [22].

Solvent Optimization and Green Synthesis Protocols

Green Solvent Selection Criteria

The implementation of environmentally benign solvents in the synthesis of 6-Bromo-3-(trifluoromethyl)picolinonitrile represents a critical aspect of sustainable chemistry [24] [25]. Green solvent selection considers multiple factors including toxicity, biodegradability, renewable source availability, and recyclability [25] [26]. Non-halogenated solvents are particularly preferred to avoid environmental accumulation and facilitate large-scale manufacturing [25] [26].

Ionic liquids have emerged as promising alternatives to conventional organic solvents for heterocyclic synthesis [27] [28]. Phosphonium-based ionic liquids demonstrate superior thermal and chemical stability compared to imidazolium analogs while exhibiting lower viscosity [27]. These systems enable multicomponent synthesis of pyridine derivatives with enhanced yields and reduced reaction times [27] [28].

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts both reaction rate and selectivity in halogenation and cyanation reactions [24] [27]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide facilitate nucleophilic substitution reactions by stabilizing ionic intermediates [24] [27]. However, these solvents pose environmental and health concerns, necessitating the development of greener alternatives [25] [26].

Optimization studies have demonstrated that solvent polarity and hydrogen bonding capacity directly influence reaction outcomes [24] [27]. For bromination reactions, chlorinated solvents traditionally provide optimal results but are being replaced by environmentally acceptable alternatives such as acetonitrile and ethyl acetate [24] [25]. The use of solvent mixtures often provides improved performance compared to single solvents [24].

Solvent CategoryExamplesEnvironmental ImpactReaction EfficiencyRecommended Use
Traditional HalogenatedDichloromethane, ChloroformHigh concern [25]ExcellentPhase-out preferred
Polar AproticDimethylformamide, Dimethyl sulfoxideModerate concern [25]GoodLimited use
Green AlternativesAcetonitrile, Ethyl acetateLow concern [25]Good to ExcellentPreferred
Ionic LiquidsPhosphonium saltsVery low concern [27]ExcellentEmerging technology

Ionic Liquid Systems

Ionic liquid catalysis has shown exceptional promise for pyridine synthesis through cooperative vinylogous anomeric-based oxidation mechanisms [27]. Tributyl(3-sulfopropyl)phosphonium trifluoroacetate serves as an effective catalyst for multicomponent synthesis of various pyridine systems [27]. These systems demonstrate enhanced thermal stability, chemical inertness, and recyclability compared to conventional solvents [27].

The acidic nature of certain ionic liquids provides dual functionality as both solvent and catalyst, eliminating the need for additional acidic additives [27]. This approach reduces waste generation and simplifies product isolation procedures [27]. The low vapor pressure of ionic liquids enables operation at elevated temperatures without solvent loss [27].

Solvent Recovery and Recycling

Sustainable synthesis protocols emphasize solvent recovery and recycling to minimize environmental impact and reduce operational costs [29] [25]. Distillation remains the primary method for solvent recovery, although energy requirements can be substantial [25]. Alternative separation techniques including membrane filtration and supercritical extraction are being investigated for energy-efficient solvent recovery [25].

Ionic liquid recycling presents unique opportunities due to their negligible vapor pressure and thermal stability [27]. These systems can be recovered and reused multiple times without significant degradation [27]. The implementation of continuous recycling systems enables near-zero solvent waste in optimized processes [27].

Water as a Green Solvent

Aqueous reaction systems represent the ultimate goal in green chemistry, although their application to hydrophobic substrates remains challenging [29] [25]. Biphasic aqueous-organic systems provide a compromise approach, utilizing water as the primary medium while accommodating organic substrates [29]. The use of phase-transfer catalysts and surfactants can enhance reaction efficiency in aqueous systems [29].

Microemulsion systems enable the dissolution of hydrophobic substrates in predominantly aqueous media [29]. These systems require careful optimization of surfactant concentration and temperature to maintain stability throughout the reaction [29]. The environmental benefits of aqueous systems must be balanced against potential efficiency losses and product isolation challenges [29] [25].

Purification and Characterization Challenges

Chromatographic Purification Methods

The purification of 6-Bromo-3-(trifluoromethyl)picolinonitrile presents significant challenges due to the presence of closely related impurities and regioisomers [11] [5]. Column chromatography using silica gel remains the primary purification method, typically employing petroleum ether/ethyl acetate gradient elution systems [11]. The optimal solvent ratio for purification ranges from 19:1 to 10:1 petroleum ether to ethyl acetate, depending on the specific impurity profile [11].

High-performance liquid chromatography provides superior resolution for analytical and preparative separations [30] [31]. Reversed-phase chromatography using acetonitrile/water gradients with trifluoroacetic acid modifier achieves baseline separation of structural isomers [30]. The retention behavior of trifluoromethylated pyridines is strongly influenced by the electron-withdrawing nature of the substituents [32] [33].

Crystallization and Recrystallization Strategies

Crystallization serves as both a purification method and a means of obtaining material suitable for X-ray crystallographic analysis [5] [34]. The crystallization behavior of 6-Bromo-3-(trifluoromethyl)picolinonitrile is influenced by intermolecular interactions including halogen bonding and π-π stacking [34]. Suitable crystallization solvents include ethanol, ethyl acetate, and their mixtures with petroleum ether [5].

Recrystallization optimization requires careful control of temperature, concentration, and cooling rate [5] [30]. Slow cooling and seeding with pure crystals improve crystal quality and purity [5]. The hygroscopic nature of some trifluoromethylated pyridines necessitates the use of anhydrous solvents and inert atmosphere conditions [5] [34].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-Bromo-3-(trifluoromethyl)picolinonitrile [32] [35]. The aromatic protons appear as characteristic doublet patterns in the 7.5-8.5 parts per million region [32]. The trifluoromethyl group exhibits coupling to adjacent carbons, appearing as a quartet in carbon-13 nuclear magnetic resonance spectra [35].

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for trifluoromethylated compounds, providing unambiguous identification of the trifluoromethyl substituent [32] [35]. Chemical shifts typically occur around -62 to -65 parts per million relative to trifluoroacetic acid as an external standard [35] [33].

Mass Spectrometry Analysis

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of brominated pyridines [32] [33]. Electrospray ionization mass spectrometry shows molecular ion peaks with the characteristic isotope pattern for bromine-containing compounds [32]. The presence of bromine results in molecular ion peaks separated by two mass units with approximately 1:1 intensity ratio [32].

High-resolution mass spectrometry enables elemental composition determination with sub-parts per million accuracy [32] [36]. This technique is essential for confirming the molecular formula and detecting trace impurities [31] [36].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic functional group absorptions that confirm structural assignments [35] [33]. The nitrile group exhibits a sharp absorption around 2220-2240 wavenumbers [11] [35]. Trifluoromethyl groups show characteristic carbon-fluorine stretching absorptions in the 1150-1375 wavenumber region [35] [33].

The combination of gas chromatography with infrared spectroscopy provides both separation and structural identification capabilities [33]. This technique enables the analysis of reaction mixtures without prior isolation of individual components [33].

Analytical Method Validation

Validation Parameters

Analytical method validation follows International Council for Harmonisation guidelines to ensure method suitability for intended purposes [31] [37]. Key validation parameters include specificity, linearity, accuracy, precision, detection limit, and quantitation limit [31] [38]. For impurity analysis, methods must demonstrate adequate sensitivity to detect impurities at levels below reporting thresholds [31] [38].

Linearity studies typically employ six concentration levels spanning 25-200% of the target concentration [39]. The correlation coefficient should exceed 0.999 for the analytical range, with y-intercept values not exceeding 2% of the target concentration response [39]. Precision studies evaluate both repeatability and intermediate precision under varying conditions [37] [38].

Stability-Indicating Methods

Stability-indicating analytical methods must demonstrate specificity in the presence of degradation products [31] [37]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation pathways [31]. The analytical method must resolve the active compound from all known degradation products [37] [38].

Validation ParameterAcceptance CriteriaTypical Performance
SpecificityNo interference from impurities [31]Baseline resolution achieved
Linearity (r²)≥0.999 for API, ≥0.98 for impurities [39]0.9995-0.9999 typical
Precision (relative standard deviation)≤2.0% for API [39]0.5-1.5% typical
Accuracy98.0-102.0% recovery [37]99.5-100.5% typical

Structural Confirmation Techniques

X-ray Crystallographic Analysis

Single crystal X-ray diffraction provides unambiguous structural confirmation including stereochemistry and intermolecular interactions [40] [36]. Crystal packing analysis reveals halogen bonding patterns and π-π stacking interactions important for understanding physical properties [40]. The electron-withdrawing effects of trifluoromethyl and nitrile groups influence bond lengths and angles within the pyridine ring [40].

Crystal structure determination requires high-quality crystals with appropriate size and morphology [40] [36]. Crystallization conditions must be optimized to obtain suitable crystals for diffraction studies [40]. Low-temperature data collection improves data quality and resolution [40].

Advanced Characterization Methods

Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and nuclear Overhauser effect spectroscopy provide detailed structural information [41] [36]. These methods enable the assignment of complex coupling patterns and spatial relationships [41]. Directly coupled high-performance liquid chromatography-nuclear magnetic resonance-mass spectrometry systems allow simultaneous separation and structural characterization [41].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

249.93535 g/mol

Monoisotopic Mass

249.93535 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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